2-keto-L-gluconic acid

Description

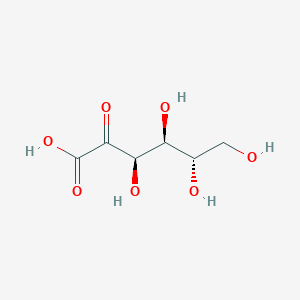

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3-,4+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUYCZFBVCCYFD-YVZJFKFKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@H](C(=O)C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314241 | |

| Record name | 2-keto-L-Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29123-55-5 | |

| Record name | 2-keto-L-Gluconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29123-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-keto-L-Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Chemical Properties of 2-keto-L-gluconic acid

Introduction: this compound (2-KGA or 2-KLG) is a crucial organic compound, primarily recognized as the key intermediate in the Reichstein process, the predominant industrial method for synthesizing L-ascorbic acid (Vitamin C).[1][2] Its chemical characteristics are of significant interest to professionals in biotechnology, pharmaceutical development, and metabolic engineering. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and visualizations of its core production pathways.

Chemical and Physical Properties

This compound is a keto acid, structurally characterized by a six-carbon backbone, a ketone group at the C2 position, and multiple hydroxyl groups, which contribute to its reactivity and solubility in water.[3] It is known to be a strong acid and is stable under standard conditions.[2][3]

General and Structural Information

| Property | Value | Reference(s) |

| IUPAC Name | (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | [4][5] |

| Common Synonyms | 2-Keto-L-gulonic acid, L-xylo-2-Hexulosonic acid, 2-oxo-L-gulonic acid | [2][4][5] |

| CAS Registry Number | 526-98-7 | [2][3][4] |

| Molecular Formula | C₆H₁₀O₇ | [2][3][4] |

| Molecular Weight | 194.14 g/mol | [2][4][5] |

| SMILES | O--INVALID-LINK----INVALID-LINK--CO">C@HC(C(O)=O)=O | [3] |

| InChI Key | VBUYCZFBVCCYFD-NUNKFHFFSA-N | [3] |

Physicochemical Data

| Property | Value | Reference(s) |

| Appearance | Beige or off-white to pale beige crystalline powder. | [5][6][7] |

| Melting Point | 159-162 °C; 171 °C (with slight decomposition). | [2][5][6] |

| Boiling Point | 550.6 °C at 760 mmHg (Predicted). | [5][6] |

| Density | 1.757 g/cm³ | [6] |

| Water Solubility | Moderately soluble in water. | [2] |

| pKa (Strongest Acidic) | 2.67 (Predicted). | [8] |

| Optical Rotation | [α]D¹⁸: -48° (c=1 in water). | [2] |

Spectroscopic and Chromatographic Data

The structural determination and quantification of this compound rely on various analytical techniques.

| Technique | Details | Reference(s) |

| ¹³C NMR | The ¹³C NMR spectrum is a key tool for structural elucidation. | [9] |

| HPLC | Widely used for separation and quantification in fermentation broths, often with UV detection at 210 nm. | [2][10][11] |

| GC-MS | Enables qualitative and quantitative analysis of trace amounts (nanogram levels). | [10] |

| Spectrophotometry | A method based on the change in UV absorbance at 244 nm upon alkali treatment of its conversion product, Vitamin C, is used for quantification. | [12][13] |

Key Experimental Protocols

Synthesis via Two-Stage Fermentation

A widely applied biotechnological method for producing 2-keto-L-gulonic acid involves a two-stage fermentation process, which is more cost-effective and environmentally friendly than purely chemical routes.[14][15]

Objective: To produce calcium 2-keto-L-gulonate from D-glucose.

Organisms:

Methodology:

-

Stage 1: Conversion of D-Glucose to 2,5-diketo-D-gluconate (2,5-DKG)

-

Prepare a fermentation medium containing D-glucose, corn steep liquor, (NH₄)₂HPO₄, and CaCO₃.[15]

-

Inoculate the medium with a culture of the Erwinia sp. mutant.

-

Cultivate for approximately 26 hours. During this stage, D-glucose is oxidized to calcium 2,5-diketo-D-gluconate.[15]

-

The resulting broth, containing the microbial cells and product, is used directly in the next stage.[15]

-

-

Stage 2: Reduction of 2,5-DKG to 2-keto-L-gulonate (2-KLG)

-

Prepare a separate culture of the Corynebacterium sp. mutant in a medium containing D-glucose, corn steep liquor, NaNO₃, and KH₂PO₄ until maximum cell growth is achieved (approx. 16 hours).[15]

-

Add NaNO₃ to the Corynebacterium culture.

-

Feed the broth from Stage 1 (containing calcium 2,5-DKG) into the Corynebacterium culture over a period of about 50 hours.[15]

-

The Corynebacterium strain stereospecifically reduces the 2,5-DKG to calcium 2-keto-L-gulonate.[15]

-

The final product, calcium 2-keto-L-gulonate, remains stable in the final broth.[14][15]

-

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify 2-keto-L-gulonic acid in a complex matrix, such as a fermentation broth.[10][11]

Methodology:

-

Sample Preparation:

-

Obtain a sample from the fermentation broth.

-

Centrifuge or filter the sample to remove microbial cells and particulate matter.[17]

-

Dilute the supernatant with the mobile phase to a suitable concentration for analysis.

-

-

Chromatographic Conditions:

-

Column: Aminex anion exchange column (e.g., HPX-87H).[10]

-

Mobile Phase: Isocratic elution with a simple mobile phase such as dilute ammonium (B1175870) formate (B1220265) or potassium phosphate.[10]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Temperature: Ambient or controlled (e.g., 30 °C).

-

Detection: UV detector set at 210 nm, where 2-KGA exhibits strong absorbance.[11]

-

-

Analysis:

-

Inject a known volume (e.g., 10 µL) of the prepared sample and standard solutions into the HPLC system.[11]

-

Record the peak area from the resulting chromatogram.

-

Construct a calibration curve using standard solutions of known concentrations.

-

Calculate the concentration of 2-keto-L-gulonic acid in the sample by comparing its peak area to the calibration curve.[11]

-

Purification using Anion-Exchange Chromatography

Objective: To remove acidic impurities from an aqueous solution of 2-keto-L-gulonic acid or its salt.[17]

Methodology:

-

Pre-treatment (Optional): The aqueous solution containing crude 2-KGA can be first passed through a strong acid cation-exchange resin to remove cations.[17]

-

Anion Exchange:

-

Pass the solution through a column packed with an anion-exchange resin.

-

Acidic impurities with a higher acidity than 2-KGA will be adsorbed onto the resin.[17]

-

2-KGA, being a weaker acid in this context, will pass through the column.

-

-

Precipitation and Recovery:

-

Collect the processed solution (eluate) containing the purified 2-KGA.

-

Induce precipitation or crystallization of the 2-keto-L-gulonic acid or its salt from the solution.

-

This method yields a high-purity product with a high recovery rate.[17]

-

Visualization of Pathways and Workflows

Core Metabolic Pathway in Vitamin C Synthesis

The Reichstein process is a chemo-microbiological pathway where this compound serves as the final intermediate before the last chemical step to form L-ascorbic acid.

Caption: Metabolic pathway showing 2-keto-L-gulonic acid as a key intermediate.

Experimental Workflow for HPLC Quantification

This workflow outlines the sequential steps involved in determining the concentration of 2-keto-L-gulonic acid in a sample using HPLC.

Caption: Workflow for the quantification of 2-keto-L-gulonic acid via HPLC.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Keto-L-gulonic Acid [drugfuture.com]

- 3. CAS 526-98-7: 2-keto-L-Gulonic acid | CymitQuimica [cymitquimica.com]

- 4. 2-keto-L-Gulonic acid | C6H10O7 | CID 102424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 2-Keto-L-gulonic acid, CAS No. 342385-52-8 - iChemical [ichemical.com]

- 7. 2-KETO-L-GULONIC ACID | 342385-52-8 [chemicalbook.com]

- 8. Showing Compound 2-Keto-L-gluconate (FDB028412) - FooDB [foodb.ca]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Determination of 2-keto-L-gulonic and other ketoaldonic and aldonic acids produced by ketogenic bacterial fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tsijournals.com [tsijournals.com]

- 12. [Spectrophotometric method of determining 2-keto-L-gulonic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN103900985A - Detection method of content of 2-keto-L-gulonic acid in fermentation solution - Google Patents [patents.google.com]

- 14. journals.asm.org [journals.asm.org]

- 15. Production of 2-Keto-l-Gulonic Acid from d-Glucose by Two-Stage Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. US4696897A - Process for preparing 2-keto-L-gulonic acid - Google Patents [patents.google.com]

- 17. US5202476A - Purification of 2-keto-L-gulonic acid - Google Patents [patents.google.com]

The Microbial Biosynthesis of 2-Keto-L-Gulonic Acid: A Technical Guide for Researchers

An In-Depth Examination of the Metabolic Pathways, Enzymology, and Production Strategies for a Key Precursor in Vitamin C Synthesis

Introduction

2-Keto-L-gulonic acid (2-KGA) is a pivotal intermediate in the industrial synthesis of L-ascorbic acid (Vitamin C). While chemical methods for its production exist, microbial fermentation processes have gained prominence due to their efficiency and sustainability. This technical guide provides a comprehensive overview of the microbial biosynthesis of 2-KGA, with a focus on the underlying metabolic pathways, key enzymes, and regulatory mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the study and optimization of microbial production systems for valuable biochemicals.

Core Biosynthetic Pathways

The microbial production of 2-KGA is predominantly achieved through two main routes: the two-step fermentation process, which is the current industrial standard, and a single-step fermentation approach, often involving genetically engineered microorganisms.

The Two-Step Fermentation Process (Reichstein Process, Modified)

The most commercially prevalent method for 2-KGA production is a two-step fermentation process. This process typically involves two distinct microbial transformations:

-

Step 1: D-Sorbitol to L-Sorbose: Gluconobacter oxydans is widely employed to oxidize D-sorbitol to L-sorbose.[1] This initial step is highly efficient, with reported yields of L-sorbose reaching up to 279.7 g/L when 300 g/L of D-sorbitol is used in a fed-batch process.[2]

-

Step 2: L-Sorbose to 2-Keto-L-Gulonic Acid: The second, and more complex, step involves the conversion of L-sorbose to 2-KGA. This is typically carried out by a mixed culture of Ketogulonicigenium vulgare and a companion bacterium, most commonly Bacillus megaterium.[1][3] K. vulgare possesses the necessary enzymes for the conversion but exhibits poor growth and low 2-KGA production when cultured alone.[2] The companion bacterium provides essential growth factors that enhance the growth and metabolic activity of K. vulgare.[3]

The Sorbosone Pathway in Ketogulonicigenium vulgare

The conversion of L-sorbose to 2-KGA in K. vulgare proceeds via the "sorbosone pathway".[4] This pathway involves the sequential oxidation of L-sorbose. The key enzymes in this pathway are sorbose/sorbosone dehydrogenase (SSDH) and sorbosone dehydrogenase (SNDH). SSDH can catalyze the conversion of L-sorbose to L-sorbosone and also the direct conversion of L-sorbose to 2-KGA. SNDH is responsible for the oxidation of L-sorbosone to 2-KGA.

Figure 1: The Sorbosone Pathway in Ketogulonicigenium vulgare.

The 2,5-Diketo-D-Gluconic Acid (2,5-DKG) Pathway

An alternative biosynthetic route involves the conversion of D-glucose to 2,5-diketo-D-gluconic acid (2,5-DKG), which is then reduced to 2-KGA. This pathway has been explored in genetically engineered microorganisms. For instance, a process has been developed using a mixed culture of Erwinia sp. to produce 2,5-DKG from D-glucose, and a Corynebacterium sp. or Brevibacterium sp. to convert 2,5-DKG to 2-KGA.[5] The key enzyme in the final step is a 2,5-diketo-D-gluconic acid reductase.[6][7] Genetically modified Erwinia herbicola expressing this reductase has been shown to produce 2-KGA directly from glucose.[6][7]

Figure 2: The 2,5-Diketo-D-Gluconic Acid Pathway.

Key Enzymes in 2-KGA Biosynthesis

The efficiency of 2-KGA production is critically dependent on the activity of the enzymes involved in the biosynthetic pathways.

Sorbose/Sorbosone Dehydrogenase (SSDH) and Sorbosone Dehydrogenase (SNDH)

In K. vulgare, a family of PQQ-dependent dehydrogenases is responsible for the conversion of L-sorbose to 2-KGA. At least five SSDHs and two SNDHs have been identified and characterized.[8] These enzymes exhibit different substrate specificities and catalytic efficiencies. For example, only SSDA1 and SSDA3 show high activity for the direct conversion of L-sorbose to 2-KGA.[8]

2,5-Diketo-D-Gluconic Acid Reductase

This NADPH-dependent aldo-keto reductase catalyzes the stereospecific reduction of 2,5-DKG to 2-KGA.[9] The gene for this enzyme has been cloned from Corynebacterium and expressed in other microorganisms to create novel production strains.[6][7]

Regulation of 2-KGA Biosynthesis

The production of 2-KGA is tightly regulated, particularly in the industrially relevant co-culture system of K. vulgare and B. megaterium.

Symbiotic Relationship in Mixed Cultures

The interaction between K. vulgare and its companion bacterium is a prime example of metabolic symbiosis. K. vulgare has metabolic deficiencies and requires certain nutrients for growth and efficient 2-KGA production that it cannot synthesize itself. B. megaterium provides these essential compounds, which can include amino acids and other growth factors.[3] The sporulation of B. megaterium appears to be a crucial event, as it is linked to the release of these promoting factors.[3] This symbiotic relationship enhances the growth of K. vulgare and the activity of its sorbose dehydrogenase, leading to higher 2-KGA yields.[3]

Figure 3: The symbiotic relationship between B. megaterium and K. vulgare.

Transcriptional Regulation

In some microorganisms, the biosynthesis of 2-KGA is also subject to transcriptional regulation. For instance, in Pseudomonas plecoglossicida, the metabolism of 2-ketogluconate is regulated by the transcriptional regulator PtxS, which can bind to the promoter region of the kgu operon involved in 2KGA utilization.[10] 2KGA can act as an effector molecule, binding to PtxS and causing it to dissociate from the DNA, thereby de-repressing the transcription of the operon.[10]

Quantitative Data on 2-KGA Production

The following tables summarize key quantitative data from various studies on 2-KGA production, providing a comparative overview of different microbial systems and fermentation strategies.

Table 1: 2-KGA Production in Various Microorganisms

| Microorganism(s) | Substrate | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference(s) |

| Gluconobacter melanogenus V13 | L-Sorbose | Batch | ~60 | - | - | [4][11] |

| Gluconobacter melanogenus Z84 | D-Sorbitol | Batch | ~60 | - | - | [4][11] |

| K. vulgare & B. megaterium (DSM 4027) | L-Sorbose | Batch | 25 | - | - | [12] |

| Pseudomonas plecoglossicida JUIM01 | Glucose | Two-stage semi-continuous | 215 | 0.988 | 8.95 | [13] |

| Genetically Modified Erwinia herbicola | D-Glucose | Batch | 1 | - | - | [6][7] |

| Metabolically Engineered Gluconobacter japonicus | Glucose | Intermittent fed-batch | 235.3 | 0.911 (g/g glucose) | 2.99 | [6][14] |

| Pseudomonas plecoglossicida JUIM01 | Glucose | Fed-batch | 205.67 | 0.953 | 6.86 | [1][15] |

| Immobilized Pseudomonas plecoglossicida | Glucose | Batch | 172.5 | 1.06 | 3.59 | [16] |

Table 2: Enzyme Kinetic Properties for 2-KGA Biosynthesis

| Enzyme | Microorganism | Substrate | Km (mM) | Reference(s) |

| L-Sorbose Dehydrogenase | Ketogulonicigenium vulgare Y25 | L-Sorbose | 21.9 | |

| L-Sorbose Dehydrogenase | Ketogulonicigenium vulgare Y25 | 1-Propanol | 0.13 |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for research in this field. The following sections provide methodologies for key experiments cited in the literature.

HPLC Analysis of 2-Keto-L-Gulonic Acid

Objective: To quantify the concentration of 2-KGA in fermentation broth.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Aminex HPX-87H column or equivalent

-

Mobile phase: 5 mM H₂SO₄

-

2-KGA standard

-

Syringe filters (0.22 µm or 0.45 µm)

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Collect a sample of the fermentation broth.

-

Centrifuge the sample to pellet cells and other solids.

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.[3]

-

Dilute the filtered sample with the mobile phase to a concentration within the linear range of the standard curve.

-

-

Chromatographic Conditions:

-

Analysis:

-

Inject a known volume of the prepared sample into the HPLC system.

-

Record the chromatogram and identify the 2-KGA peak based on its retention time compared to the 2-KGA standard.

-

Quantify the concentration of 2-KGA by comparing the peak area to a standard curve generated from known concentrations of the 2-KGA standard.

-

Figure 4: A generalized workflow for the HPLC analysis of 2-KGA.

Sorbose Dehydrogenase Activity Assay

Objective: To determine the activity of sorbose dehydrogenase in cell extracts.

Materials:

-

Spectrophotometer

-

Cuvettes

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

L-Sorbose solution

-

Phenazine methosulfate (PMS) solution

-

2,6-dichlorophenolindophenol (DCIP) solution

-

Cell extract containing sorbose dehydrogenase

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing the reaction buffer, PMS, and DCIP.

-

-

Enzyme Addition:

-

Add a specific volume of the cell extract to the reaction mixture.

-

-

Initiation of Reaction:

-

Start the reaction by adding the L-sorbose solution.

-

-

Measurement:

-

Immediately measure the decrease in absorbance at 600 nm over time. The rate of DCIP reduction is proportional to the enzyme activity.

-

-

Calculation:

-

Calculate the enzyme activity based on the molar extinction coefficient of DCIP. One unit of activity is typically defined as the amount of enzyme that reduces 1 µmol of DCIP per minute under the specified conditions.

-

Fed-Batch Fermentation for 2-KGA Production

Objective: To achieve high-titer production of 2-KGA using a fed-batch fermentation strategy.

Materials:

-

Bioreactor (e.g., 3 L or 15 L) with temperature, pH, and dissolved oxygen (DO) control

-

Seed culture of the production strain (e.g., metabolically engineered Gluconobacter japonicus)

-

Initial fermentation medium

-

Feeding medium with a concentrated carbon source (e.g., glucose)

-

Base solution for pH control (e.g., NaOH)

Procedure:

-

Inoculation:

-

Inoculate the bioreactor containing the initial fermentation medium with a seed culture of the production strain.

-

-

Batch Phase:

-

Run the fermentation in batch mode until the initial carbon source is nearly depleted. Maintain optimal temperature, pH, and aeration.

-

-

Fed-Batch Phase:

-

Once the initial carbon source is consumed, initiate the feeding of the concentrated carbon source solution. The feeding rate can be controlled to maintain a low and stable concentration of the carbon source in the bioreactor.

-

-

Monitoring:

-

Regularly monitor cell growth (e.g., by measuring optical density at 600 nm), substrate consumption, and 2-KGA production (using HPLC).

-

-

Harvest:

-

Continue the fed-batch cultivation until the desired 2-KGA titer is reached or production ceases.

-

Conclusion

The microbial biosynthesis of 2-keto-L-gulonic acid is a well-established and continuously evolving field. The traditional two-step fermentation process, relying on the symbiotic relationship between Ketogulonicigenium vulgare and a companion bacterium, remains the industrial mainstay. However, advances in metabolic engineering and synthetic biology are paving the way for more efficient single-step fermentation processes using genetically modified microorganisms. A thorough understanding of the underlying biosynthetic pathways, the kinetics of the key enzymes, and the complex regulatory networks is crucial for the rational design of improved production strains and the optimization of fermentation processes. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working towards enhancing the microbial production of this important precursor to Vitamin C.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Sporulation and spore stability of Bacillus megaterium enhance Ketogulonigenium vulgare propagation and 2-keto-L-gulonic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New mechanisms for the biosynthesis and metabolism of 2-keto-L-gulonic acid in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhanced 2-keto-l-gulonic acid production by a mixed culture of Ketogulonicigenium vulgare and Bacillus megaterium using three-stage temperature control strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Characterization of a group of pyrroloquinoline quinone-dependent dehydrogenases that are involved in the conversion of L-sorbose to 2-Keto-L-gulonic acid in Ketogulonicigenium vulgare WSH-001 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Systematic characterization of sorbose/sorbosone dehydrogenases and sorbosone dehydrogenases from Ketogulonicigenium vulgare WSH-001 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Khan Academy [khanacademy.org]

- 10. Pyrroloquinoline Quinone-Dependent Dehydrogenases from Ketogulonicigenium vulgare Catalyze the Direct Conversion of l-Sorbosone to l-Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolome Profiling Reveals Metabolic Cooperation between Bacillus megaterium and Ketogulonicigenium vulgare during Induced Swarm Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Metabolome profiling reveals metabolic cooperation between Bacillus megaterium and Ketogulonicigenium vulgare during induced swarm motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrroloquinoline quinone-dependent dehydrogenases from Ketogulonicigenium vulgare catalyze the direct conversion of L-sorbosone to L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Comparative analysis of L-sorbose dehydrogenase by docking strategy for 2-keto-L-gulonic acid production in Ketogulonicigenium vulgare and Bacillus endophyticus consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [2-KGA metabolism coupling respiratory chain in Ketogulonigenium vulgare--a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of 2-keto-L-gulonic Acid in Plants: A Technical Guide for Researchers

An In-depth Exploration of the Natural Occurrence, Metabolic Pathways, and Analytical Methodologies for 2-keto-L-gulonic acid (2-KGA) in the Plant Kingdom.

Introduction

2-keto-L-gulonic acid (2-KGA), a pivotal intermediate in the industrial synthesis of Vitamin C (L-ascorbic acid, AsA), has a discrete yet significant natural presence within the plant kingdom. While extensively documented in microbial fermentation, its endogenous roles in plants are an emerging area of research. This technical guide provides a comprehensive overview of the current understanding of 2-KGA in plants, focusing on its metabolic origins, reported concentrations, and detailed experimental protocols for its analysis. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of ascorbate (B8700270) metabolism and its derivatives in plant physiology and biochemistry.

Natural Occurrence and Metabolic Pathways

In plants, 2-KGA is not a primary biosynthetic product but rather a key intermediate in the catabolism of L-ascorbic acid. The degradation of AsA is a crucial process for maintaining redox homeostasis and potentially for generating signaling molecules.[1][2][3]

The primary pathway leading to the formation of 2-KGA in plants is through the oxidation of L-ascorbic acid. This process begins with the formation of dehydroascorbic acid (DHA), which is then hydrolyzed to 2,3-diketo-L-gulonate. While the precise enzymatic steps are still under investigation, 2,3-diketo-L-gulonate is further metabolized to yield 2-KGA.

In specific plant species, such as grapevine (Vitis vinifera), 2-KGA serves as a precursor for the biosynthesis of tartaric acid, a major organic acid in grapes that significantly influences the taste and quality of wine.[4] The conversion of 2-KGA to L-idonic acid, catalyzed by the enzyme 2-keto-L-gulonate reductase (2-KGR), is a critical step in this pathway.

dot

Figure 1: Simplified pathway of L-ascorbic acid degradation to 2-keto-L-gulonic acid.

Quantitative Data on Endogenous 2-KGA in Plants

Comprehensive quantitative data on the endogenous levels of 2-KGA across a wide variety of plant species are currently limited in the scientific literature. Most research has focused on the effects of exogenous application of 2-KGA rather than quantifying its natural concentrations. However, some data is available, particularly in the context of tartaric acid biosynthesis in grapes.

| Plant Species | Tissue | Developmental Stage | Concentration | Reference |

| Vitis vinifera | Berries | Early Development | Trace amounts detected | [4] |

| Vitis vinifera | Berries | Veraison | Levels increase | [5] |

| Vitis vinifera | Berries | Ripening | Levels decrease as it's converted to tartaric acid | [6] |

Note: The concentrations are often reported in relative terms or as trace amounts, highlighting the need for more sensitive and quantitative studies.

Experimental Protocols

The accurate detection and quantification of 2-KGA in complex plant matrices require robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common techniques employed.

Sample Preparation: Extraction of Polar Metabolites from Plant Tissues

This protocol is a general guideline and may require optimization depending on the plant species and tissue type.[7][8]

Materials:

-

Fresh plant tissue (e.g., leaves, fruits)

-

Liquid nitrogen

-

Mortar and pestle or a cryogenic grinder

-

Extraction Solvent: 80% Methanol (B129727) (HPLC or LC-MS grade) in water, pre-chilled to -20°C

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Centrifuge capable of reaching >13,000 x g at 4°C

-

Syringe filters (0.22 µm)

Procedure:

-

Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Weigh approximately 100 mg of the frozen powder into a pre-chilled 2 mL microcentrifuge tube.

-

Add 1 mL of pre-chilled 80% methanol to the tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Incubate the mixture at 4°C for 20 minutes with occasional vortexing to facilitate extraction.

-

Centrifuge the tubes at 13,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the polar metabolites including 2-KGA.

-

For cleaner samples, especially for LC-MS/MS analysis, a second centrifugation step of the supernatant under the same conditions is recommended.

-

Filter the final supernatant through a 0.22 µm syringe filter into an HPLC or LC-MS vial.

-

Store the extracts at -80°C until analysis.

dot

Figure 2: General workflow for the extraction of 2-KGA from plant tissues.

HPLC-UV Method for 2-KGA Quantification

This method is suitable for the quantification of 2-KGA in samples where its concentration is relatively high and the matrix is not overly complex.

Instrumentation:

-

HPLC system with a UV detector

-

Anion-exchange column (e.g., Aminex HPX-87H) or a suitable polar-modified C18 column

Chromatographic Conditions (Example):

-

Mobile Phase: 5 mM Sulfuric Acid in water

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 35°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

Procedure:

-

Prepare a series of standard solutions of 2-KGA in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared plant extracts.

-

Identify the 2-KGA peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of 2-KGA in the sample using the calibration curve.

LC-MS/MS Method for 2-KGA Quantification

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for detecting low endogenous concentrations of 2-KGA in complex plant matrices.

Instrumentation:

-

Liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column or a suitable reversed-phase column for polar analytes.

Chromatographic Conditions (Example for HILIC):

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous phase to elute polar compounds.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor Ion (Q1): m/z 193.0

-

Product Ions (Q3): Specific fragment ions of 2-KGA would need to be determined by direct infusion of a standard. Common fragments might result from the loss of water (m/z 175.0) or carboxyl group (m/z 149.0).

-

-

Collision Energy and other MS parameters: These need to be optimized for the specific instrument and compound.

Procedure:

-

Optimize the MS parameters by infusing a standard solution of 2-KGA.

-

Develop a chromatographic method that provides good peak shape and separation from other isomers.

-

Prepare a calibration curve using standard solutions of 2-KGA spiked into a representative blank plant matrix to account for matrix effects.

-

Analyze the prepared plant extracts using the optimized LC-MS/MS method.

-

Quantify 2-KGA based on the peak area of the specific MRM transition and the matrix-matched calibration curve.

Signaling Pathways and Crosstalk

The direct role of endogenous 2-KGA as a signaling molecule in plants is not yet well-established. However, as a product of ascorbate degradation, its levels are intrinsically linked to the plant's redox status, which is a critical component of various signaling cascades, particularly in response to stress.[1][9][10]

The degradation of ascorbic acid can influence plant hormone signaling pathways. For instance, ascorbate is a cofactor for enzymes involved in the biosynthesis of hormones like abscisic acid and gibberellins, and in the catabolism of auxins.[11] Therefore, fluctuations in ascorbate catabolism, and consequently in 2-KGA levels, could indirectly modulate these hormonal pathways.

Exogenous application of 2-KGA has been shown to enhance plant tolerance to abiotic stresses such as salinity and cold. This is often attributed to the subsequent increase in endogenous L-ascorbic acid levels, which bolsters the plant's antioxidant capacity.[12] This suggests a feedback mechanism or a direct metabolic conversion that influences the overall ascorbate pool and related stress responses.

dot

Figure 3: Potential interplay of 2-KGA with plant signaling pathways.

Conclusion and Future Directions

The natural occurrence of 2-keto-L-gulonic acid in plants is an intriguing aspect of ascorbate metabolism that warrants further investigation. While its role as a degradation product of vitamin C and a precursor to tartaric acid in certain species is established, many questions remain. Future research should focus on:

-

Comprehensive Quantification: Utilizing sensitive LC-MS/MS methods to generate a broader quantitative dataset of endogenous 2-KGA levels across a diverse range of plant species and tissues under various physiological and stress conditions.

-

Enzymatic Characterization: Identifying and characterizing the enzymes responsible for the conversion of 2,3-diketo-L-gulonate to 2-KGA in plants.

-

Signaling Roles: Investigating the potential direct signaling roles of 2-KGA and other ascorbate catabolites in plant development and stress responses.

-

Metabolic Engineering: Exploring the possibility of manipulating 2-KGA levels to enhance stress tolerance or modify the organic acid profile in crops.

This technical guide provides a foundation for researchers embarking on the study of 2-KGA in plants. The provided methodologies and current understanding of its metabolic context will be invaluable for unraveling the full significance of this enigmatic molecule in plant biology.

References

- 1. mdpi.com [mdpi.com]

- 2. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 3. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ascorbic acid metabolism and functions: A comparison of plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A DIGE-based quantitative proteomic analysis of grape berry flesh development and ripening reveals key events in sugar and organic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) [bio-protocol.org]

- 10. Genetics aspect of vitamin C (Ascorbic Acid) biosynthesis and signaling pathways in fruits and vegetables crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

The Cornerstone of Vitamin C: A Technical Guide to the Discovery and Significance of 2-keto-L-gulonic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-keto-L-gulonic acid (2-KGA), a pivotal intermediate in the industrial synthesis of L-ascorbic acid (Vitamin C). We delve into the historical context of its discovery, inextricably linked to the pioneering work of Tadeusz Reichstein, and elucidate its profound impact on the large-scale production of this essential vitamin. This document details the classic Reichstein process and modern biotechnological production routes, presenting quantitative data in structured tables for comparative analysis. Furthermore, it provides detailed experimental methodologies for key synthetic and fermentation steps and utilizes Graphviz diagrams to visualize the complex chemical and biological pathways, offering a valuable resource for professionals in biotechnology and drug development.

Discovery and Historical Significance

The story of 2-keto-L-gulonic acid is fundamentally intertwined with the quest to conquer scurvy, a devastating disease caused by Vitamin C deficiency. In the early 20th century, Hungarian biochemist Albert Szent-Györgyi first isolated "hexuronic acid" from natural sources, later identified as Vitamin C. This breakthrough laid the groundwork for its chemical synthesis.

The historical significance of 2-KGA was cemented in 1933 when Polish-Swiss chemist Tadeusz Reichstein and his colleagues developed the first commercially viable method for synthesizing Vitamin C. This multi-step pathway, now famously known as the Reichstein process , ingeniously combines chemical synthesis with a crucial microbial fermentation step. At the heart of this process lies 2-keto-L-gulonic acid, the direct precursor to L-ascorbic acid. The Reichstein process revolutionized Vitamin C production, making this vital nutrient widely and affordably available, and it remains a cornerstone of industrial synthesis today.[1][2]

Production Methodologies for 2-keto-L-gulonic Acid

The industrial production of 2-KGA has evolved from the original Reichstein process to more efficient and sustainable biotechnological methods. This section provides a detailed examination of these key production routes.

The Reichstein Process

The Reichstein process is a chemo-microbial pathway that begins with D-glucose. It involves a series of chemical transformations and a key stereospecific microbial oxidation step.

dot

Caption: The Reichstein process for Vitamin C synthesis.

Step 1: Hydrogenation of D-Glucose to D-Sorbitol

-

Reaction: D-glucose is catalytically hydrogenated to D-sorbitol.

-

Catalyst: Nickel catalyst.

-

Conditions: High temperature and high pressure.[1]

Step 2: Microbial Oxidation of D-Sorbitol to L-Sorbose

-

Microorganism: Acetobacter species (e.g., Acetobacter suboxydans).

-

Reaction: The primary alcohol group at the C-5 position of D-sorbitol is selectively and stereospecifically oxidized to a ketone, yielding L-sorbose.

-

Conditions: pH 4-6, 30°C.[1]

Step 3: Acetal Protection of L-Sorbose

-

Reaction: The four hydroxyl groups of L-sorbose are protected by forming a diacetal.

-

Reagents: Acetone and an acid catalyst (e.g., sulfuric acid).

-

Product: 2,3:4,6-Diisopropylidene-α-L-sorbose (Diacetone-L-sorbose).

Step 4: Oxidation to Diacetone-2-keto-L-gulonic Acid

-

Reaction: The unprotected primary alcohol group at C-1 of diacetone-L-sorbose is oxidized to a carboxylic acid.

-

Oxidizing Agent: Historically, potassium permanganate (B83412) (KMnO₄) was used.[1] Modern industrial processes often use sodium hypochlorite (B82951) in the presence of a nickel chloride catalyst.

-

Procedure with Sodium Hypochlorite:

-

An aqueous solution of diacetone-L-sorbose and a nickel chloride catalyst are introduced into a reactor.

-

An aqueous solution of sodium hypochlorite is added while maintaining the reaction under reduced pressure and a temperature of 50-60°C.

-

The reaction proceeds with the distillation of the solvent.

-

-

Product: Diacetone-2-keto-L-gulonic acid.

Step 5: Acid Hydrolysis (Deprotection)

-

Reaction: The diacetone protecting groups are removed by acid hydrolysis.

-

Procedure: Diacetone-2-keto-L-gulonic acid is heated in distilled water.

-

Product: 2-keto-L-gulonic acid, which can be isolated by crystallization.

Step 6: Lactonization to L-Ascorbic Acid

-

Reaction: 2-keto-L-gulonic acid undergoes enolization and intramolecular esterification (lactonization) to form L-ascorbic acid.

-

Procedure:

-

Method A (Aqueous): Heating 2-keto-L-gulonic acid in water at 100°C.

-

Method B (Anhydrous): A slurry of 2-keto-L-gulonic acid in an organic solvent (e.g., toluene) is treated with a substantially anhydrous acid catalyst (e.g., hydrogen chloride gas). This method can lead to higher yields and shorter reaction times.

-

Two-Stage Fermentation Process

To circumvent the use of harsh chemicals and multiple protection/deprotection steps, modern industrial production heavily relies on biotechnological routes. A prominent method is the two-stage fermentation process, which directly converts D-glucose to 2-KGA.

dot

Caption: Two-stage fermentation process for 2-KGA production.

Stage 1: D-Glucose to 2,5-diketo-D-gluconate (2,5-DKG)

-

Microorganism: A mutant strain of Erwinia sp.

-

Medium: Contains D-glucose, corn steep liquor, (NH₄)₂HPO₄, and CaCO₃.

-

Procedure:

-

Inoculate the production medium with a seed culture of the Erwinia strain.

-

Cultivate for approximately 26 hours. The broth is then used directly in the next stage.

-

Stage 2: 2,5-DKG to 2-keto-L-gulonic Acid (2-KGA)

-

Microorganism: A mutant strain of Corynebacterium sp.

-

Medium: Contains D-glucose (as a hydrogen donor), corn steep liquor, NaNO₃, KH₂PO₄, and trace elements.

-

Procedure:

-

Grow the Corynebacterium strain to maximum cell density (approximately 16 hours).

-

Add NaNO₃ to the culture.

-

Feed the 2,5-DKG broth from Stage 1 into the Corynebacterium culture over a period of about 50 hours.

-

The 2-KGA is produced and accumulates in the fermentation broth.

-

-

Downstream Processing: The 2-KGA can be isolated from the broth and purified, often through crystallization of its calcium salt.

One-Step Fermentation Process (Direct Glucose to 2-KGA)

A significant advancement in biotechnology has been the development of a one-step fermentation process using a single, genetically engineered microorganism. This approach streamlines production by combining the metabolic pathways for 2,5-DKG production and its subsequent reduction to 2-KGA into one organism.

dot

Caption: One-step fermentation using recombinant Erwinia herbicola.

-

Microorganism: Erwinia herbicola genetically engineered to express the gene for 2,5-diketo-D-gluconic acid reductase from a Corynebacterium species.

-

Mechanism: E. herbicola naturally produces 2,5-DKG from glucose. The introduced reductase gene provides the enzymatic machinery to stereoselectively reduce the intracellularly produced 2,5-DKG to 2-KGA.

-

Procedure:

-

A culture of the recombinant E. herbicola is grown in a fermentation medium containing glucose.

-

The microorganism consumes the glucose, producing 2,5-DKG which is then immediately converted to 2-KGA.

-

The 2-KGA is secreted into the culture medium and can be recovered and purified.

-

Quantitative Data on 2-KGA Production

The efficiency of 2-KGA production varies significantly between the different methodologies. The following tables summarize key quantitative data for comparison.

Table 1: Comparison of 2-KGA Production Methods

| Parameter | Reichstein Process | Two-Stage Fermentation | One-Step Fermentation (Recombinant E. herbicola) |

| Starting Material | D-Glucose | D-Glucose | D-Glucose |

| Overall Yield | ~60% | 84.6% (from glucose) | 49.4% (from glucose) |

| Key Advantage | Established, robust process | High yield, avoids harsh chemicals | Simplified process, fewer steps |

| Key Disadvantage | Multi-step, uses harsh chemicals | Requires two separate fermentations | Lower reported yield in initial studies |

Table 2: Quantitative Data for Two-Stage Fermentation

| Stage | Product | Concentration | Yield | Fermentation Time |

| Stage 1 (Erwinia sp.) | Calcium 2,5-diketo-D-gluconate | 328.6 mg/mL | 94.5% (from glucose) | 26 hours |

| Stage 2 (Corynebacterium sp.) | Calcium 2-keto-L-gulonate | 106.3 mg/mL | 84.6% (overall from glucose) | ~66 hours (total) |

Conclusion

The discovery of 2-keto-L-gulonic acid as a key intermediate in the Reichstein process was a landmark achievement that enabled the industrial-scale production of Vitamin C, having a profound impact on public health. While the classic Reichstein process remains historically significant and is still in use, the field has seen a notable shift towards more sustainable and efficient biotechnological methods. The two-stage and one-step fermentation processes represent significant advancements, reducing the reliance on hazardous chemicals and streamlining production. For researchers and professionals in drug development and biotechnology, a thorough understanding of these diverse production methodologies, their underlying principles, and their comparative efficiencies is crucial for the continued optimization of Vitamin C synthesis and the development of novel bioprocesses for other valuable chemical compounds.

References

The Central Role of 2-Keto-L-Gulonic Acid in Vitamin C Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid, or vitamin C, is an essential nutrient for human health, with a significant role in a multitude of physiological processes. Its industrial production is a multi-billion dollar industry, supplying the pharmaceutical, food and beverage, and cosmetic sectors. At the core of the most prevalent and economically important synthesis routes for vitamin C lies a pivotal intermediate: 2-keto-L-gulonic acid (2-KGA). This technical guide provides an in-depth exploration of the role of 2-KGA in vitamin C synthesis, covering the foundational Reichstein process, modern biotechnological methods, and the fundamental biochemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the core chemistry and biotechnology of ascorbic acid production.

The Chemical Transformation: 2-Keto-L-Gulonic Acid to L-Ascorbic Acid

2-Keto-L-gulonic acid is the immediate precursor to L-ascorbic acid. The final, critical step in the industrial synthesis of vitamin C is the conversion of 2-KGA through enolization and subsequent lactonization. This ring-closing reaction is typically induced by heating 2-KGA in water or through esterification followed by treatment with a base and subsequent acidification.[1][2] The molecular structure of 2-KGA provides the essential carbon backbone and stereochemistry required for the formation of L-ascorbic acid. The conversion process results in the formation of a gamma-lactone ring, a defining structural feature of vitamin C.

Historical Context: The Reichstein Process

Developed in the 1930s by Nobel laureate Tadeusz Reichstein and his colleagues, the Reichstein process is a chemo-microbial method that has long been the cornerstone of industrial vitamin C production. This process commences with D-glucose and proceeds through a series of chemical and microbial transformations to yield L-ascorbic acid, with 2-KGA as the key intermediate.

The primary stages of the Reichstein process are as follows:

-

Hydrogenation of D-glucose to D-sorbitol: This is an organic reaction catalyzed by nickel under high temperature and pressure.

-

Microbial oxidation of D-sorbitol to L-sorbose: This step is carried out by the bacterium Acetobacter at a controlled pH and temperature.

-

Acetal (B89532) formation: The four hydroxyl groups of L-sorbose are protected by forming an acetal with acetone (B3395972) in the presence of an acid.

-

Oxidation to 2-Keto-L-gulonic acid: The protected sorbose is oxidized with potassium permanganate, which upon heating with water, yields 2-KGA.

-

Lactonization to L-ascorbic acid: The final step involves the ring-closing of 2-KGA to form L-ascorbic acid with the removal of water.

Modern Biotechnological Production of 2-Keto-L-Gulonic Acid

While the Reichstein process was revolutionary, its reliance on chemical steps has environmental and cost implications. Modern industrial production, particularly in China, has largely shifted to a more sustainable and cost-effective "two-step fermentation" process. This method utilizes microbial systems to convert D-glucose to 2-KGA, which is then chemically converted to L-ascorbic acid.

Two-Step Fermentation Process

This process is characterized by two distinct microbial fermentation stages:

-

First Step: D-glucose is hydrogenated to D-sorbitol, which is then fermented by Gluconobacter oxydans to produce L-sorbose.

-

Second Step: L-sorbose is converted to 2-KGA by a mixed culture of Ketogulonicigenium vulgare and a companion bacterium, most commonly Bacillus megaterium. K. vulgare possesses the enzymatic machinery for this conversion but exhibits poor growth in monoculture. B. megaterium acts as a "helper" strain, providing essential growth factors that enhance the proliferation and metabolic activity of K. vulgare, thereby significantly increasing the yield of 2-KGA.

Symbiotic Relationship in 2-KGA Production

The interaction between K. vulgare and B. megaterium is a prime example of synergistic symbiosis in industrial microbiology. B. megaterium does not produce 2-KGA itself but secretes essential nutrients, such as amino acids and vitamins, into the fermentation broth, which are then utilized by K. vulgare. This co-culture system significantly enhances the yield and efficiency of 2-KGA production compared to monocultures of K. vulgare.

Alternative Biotechnological Routes

Research into more streamlined and efficient methods has led to the development of alternative pathways for 2-KGA production. One such pathway involves the direct conversion of D-glucose to 2,5-diketo-D-gluconic acid (2,5-DKG) by microorganisms like Erwinia species. The 2,5-DKG is then stereoselectively reduced to 2-KGA by another microorganism, such as Corynebacterium species, which expresses the enzyme 2,5-diketo-D-gluconic acid reductase. This two-stage fermentation from glucose offers a more direct route to the key precursor.

Data Presentation: Quantitative Comparison of 2-KGA Production

The following tables summarize key quantitative data from various studies on the production of 2-KGA and its precursors, providing a comparative overview of different methodologies.

| Microorganism(s) | Substrate | Process | Yield (g/L) | Productivity (g/L/h) |

| Ketogulonicigenium vulgare & Bacillus megaterium | L-Sorbose | Co-culture Fermentation | 92.91 ± 1.02 | 2.19 ± 0.19 |

| Ketogulonicigenium vulgare DSM 4025 | L-Sorbose | Continuous Fermentation | 112.2 | 3.90 - 4.80 |

| Erwinia sp. (mutant) | D-Glucose | Two-Stage Fermentation (to 2,5-DKG) | 328.6 (as Ca-2,5-DKG) | - |

| Corynebacterium sp. (mutant) | 2,5-DKG | Two-Stage Fermentation (to 2-KGA) | 106.3 (as Ca-2-KGA) | - |

| Enzyme | Source Organism | Substrate | K_m_ (mM) | Turnover Number (min⁻¹) |

| 2,5-Diketo-D-gluconate reductase | Corynebacterium sp. | 2,5-Diketo-D-gluconate | 26 | 500 |

| 2,5-Diketo-D-gluconate reductase | Corynebacterium sp. | NADPH | 0.01 | 500 |

Experimental Protocols

Microbial Production of 2-Keto-L-Gulonic Acid via Co-culture Fermentation

This protocol outlines the general procedure for the production of 2-KGA from L-sorbose using a co-culture of Ketogulonicigenium vulgare and Bacillus megaterium.

a. Media Preparation:

-

Seed Medium (for both strains): L-sorbose (20 g/L), corn steep liquor (15 g/L), urea (B33335) (2 g/L), KH₂PO₄ (1 g/L), MgSO₄·7H₂O (0.2 g/L). Adjust pH to 6.8-7.0.

-

Fermentation Medium: L-sorbose (80-100 g/L), corn steep liquor (30 g/L), urea (3 g/L), KH₂PO₄ (1.5 g/L), MgSO₄·7H₂O (0.5 g/L), CaCO₃ (2 g/L). Adjust pH to 7.0.

b. Inoculum Preparation:

-

Inoculate K. vulgare and B. megaterium into separate flasks containing the seed medium.

-

Incubate at 30°C on a rotary shaker at 200 rpm for 24-48 hours.

c. Fermentation:

-

Inoculate the fermentation medium with the seed cultures of K. vulgare and B. megaterium at a ratio of approximately 1:1 (v/v), with a total inoculum size of 10% (v/v).

-

Maintain the fermentation temperature at 30-32°C.

-

Control the pH at 6.5-7.0 by the addition of sterile NaOH or CaCO₃.

-

Provide aeration and agitation to maintain dissolved oxygen levels.

-

Monitor the concentration of L-sorbose and 2-KGA periodically using HPLC.

-

The fermentation is typically carried out for 48-72 hours.

Chemical Conversion of 2-Keto-L-Gulonic Acid to L-Ascorbic Acid

This protocol describes a general method for the lactonization of 2-KGA to L-ascorbic acid.

a. Materials:

-

2-Keto-L-gulonic acid monohydrate

-

Toluene (B28343) (or other suitable organic solvent)

-

Concentrated Hydrochloric Acid (HCl) or HCl gas

-

Decolorizing charcoal

-

Diatomaceous earth

b. Procedure:

-

In a three-neck round-bottom flask equipped with a stirrer and a gas inlet, prepare a slurry of 2-keto-L-gulonic acid in an organic solvent such as toluene.[3]

-

Heat the mixture to approximately 65°C.[3]

-

Add a catalytic amount of concentrated HCl or bubble anhydrous HCl gas through the slurry.[3]

-

Maintain the reaction at 65°C for 2-5 hours with continuous stirring.[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the organic solvent under reduced pressure using a rotary evaporator.[3]

-

The resulting crude L-ascorbic acid can be purified by recrystallization.

c. Purification:

-

Dissolve the crude product in distilled water at room temperature.[4]

-

Add a small amount of decolorizing charcoal and stir for a short period.[4]

-

Filter the mixture through a pad of diatomaceous earth to remove the charcoal.[4]

-

Remove the water from the filtrate by rotary evaporation to obtain purified L-ascorbic acid crystals.[4]

-

Wash the crystals with a non-polar solvent like toluene and dry under vacuum.[4]

HPLC Analysis of 2-Keto-L-Gulonic Acid and L-Ascorbic Acid

This protocol provides a method for the quantitative analysis of 2-KGA and L-ascorbic acid in fermentation broths or reaction mixtures.

a. Chromatographic Conditions:

-

Column: Aminex HPX-87H or a similar ion-exclusion column.

-

Mobile Phase: 5 mM H₂SO₄.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 35-50°C.

-

Detector: UV at 210 nm for 2-KGA and 245 nm for L-ascorbic acid, or a Refractive Index (RI) detector.

-

Injection Volume: 10-20 µL.

b. Sample Preparation:

-

Centrifuge the fermentation broth to remove microbial cells.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the sample with the mobile phase to a concentration within the linear range of the standard curve.

c. Quantification:

-

Prepare standard solutions of 2-KGA and L-ascorbic acid of known concentrations.

-

Generate a standard curve by plotting peak area against concentration for each compound.

-

Calculate the concentration of 2-KGA and L-ascorbic acid in the samples by comparing their peak areas to the standard curve.

Assay for 2,5-Diketo-D-Gluconic Acid Reductase Activity

This spectrophotometric assay measures the activity of 2,5-DKG reductase by monitoring the oxidation of NADPH.

a. Reagents:

-

Tris-HCl buffer (100 mM, pH 7.0)

-

2,5-Diketo-D-gluconic acid solution

-

NADPH solution (10 mM)

-

Enzyme extract

b. Procedure:

-

In a quartz cuvette, combine the Tris-HCl buffer, 2,5-DKG solution, and NADPH solution.

-

Initiate the reaction by adding the enzyme extract.

-

Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.

-

The rate of NADPH oxidation is proportional to the enzyme activity.

c. Calculation of Enzyme Activity:

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified assay conditions. The activity is calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

Conclusion

2-Keto-L-gulonic acid stands as a cornerstone in the industrial synthesis of vitamin C. From its central role in the historic Reichstein process to its production via sophisticated two-step fermentation and other emerging biotechnological routes, the efficient synthesis of 2-KGA is paramount to meeting the global demand for L-ascorbic acid. The ongoing research into optimizing microbial strains, fermentation conditions, and enzymatic conversions continues to drive innovation in this vital sector of the biotechnology and pharmaceutical industries. This guide provides a foundational understanding of the multifaceted role of 2-KGA, offering valuable insights and practical protocols for professionals in the field.

References

- 1. Vitamin C Production: Industrial Process, Inputs, Technologies, and Sustainability Outlook [chemanalyst.com]

- 2. US6610863B2 - Continuous process for producing L-ascorbic acid - Google Patents [patents.google.com]

- 3. WO1987000839A1 - Production of l-ascorbic acid from 2-keto-l-gulonic acid - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

2-Keto-L-Gulonic Acid: A Comprehensive Technical Guide to its Molecular Structure, Stereochemistry, and Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 2-keto-L-gulonic acid (2-KLG), a pivotal intermediate in the industrial synthesis of L-ascorbic acid (Vitamin C). This document elucidates its molecular structure, stereochemical properties, and key production methodologies, supported by quantitative data and detailed experimental overviews.

Molecular Structure and Stereochemistry

2-Keto-L-gulonic acid is a keto acid derivative of L-gulonic acid. Its structure is characterized by a six-carbon chain with a carboxylic acid group at the first carbon (C1) and a ketone group at the second carbon (C2)[1][2]. The stereochemistry is defined by the "L" configuration, which is crucial for its biological role as a precursor to L-ascorbic acid.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| IUPAC Name | (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid |

| CAS Number | 526-98-7 |

| Molecular Formula | C₆H₁₀O₇[3] |

| Molecular Weight | 194.14 g/mol [3] |

| SMILES | OC--INVALID-LINK----INVALID-LINK----INVALID-LINK--C(=O)C(O)=O[1] |

| InChI Key | VBUYCZFBVCCYFD-NUNKFHFFSA-N[1] |

| Synonyms | L-xylo-2-Hexulosonic acid, 2-oxo-L-gulonic acid[3] |

Physicochemical Properties

The physical and chemical characteristics of 2-keto-L-gulonic acid are essential for its purification and downstream processing. It is a crystalline solid that is moderately soluble in water[4].

Table 2: Physicochemical Data of 2-Keto-L-Gulonic Acid

| Property | Value | Reference(s) |

| Appearance | Off-white to pale beige powder | [5] |

| Melting Point | 171 °C (with slight decomposition) | [4] |

| Optical Rotation | [α]D¹⁸ -48° (c=1 in water) | [4] |

| Water Solubility | Moderately soluble | [4] |

Production of 2-Keto-L-Gulonic Acid

The industrial production of 2-keto-L-gulonic acid is primarily achieved through two main routes: the Reichstein process and microbial fermentation.

The Reichstein Process

The Reichstein process, developed in the 1930s, is a combined chemical and microbial method for synthesizing ascorbic acid from D-glucose, with 2-keto-L-gulonic acid as a key intermediate.[6]

The core stages of the Reichstein process leading to 2-keto-L-gulonic acid are:

-

Hydrogenation of D-glucose to D-sorbitol: This is a chemical step typically catalyzed by nickel under high temperature and pressure.[6]

-

Microbial oxidation of D-sorbitol to L-sorbose: This biotransformation is carried out by microorganisms such as Acetobacter species.[6]

-

Acetal (B89532) protection of L-sorbose: The hydroxyl groups of L-sorbose are protected by forming an acetal with acetone.[6]

-

Oxidation to 2-keto-L-gulonic acid: The protected sorbose is then chemically oxidized, followed by hydrolysis to yield 2-keto-L-gulonic acid.[6]

Figure 1. The Reichstein Process for Vitamin C Synthesis.

Two-Step Fermentation Process

A more modern and widely used method for 2-keto-L-gulonic acid production is the two-step fermentation process. This method is more environmentally friendly and cost-effective than the Reichstein process[7].

-

First Step: D-glucose is converted to D-sorbitol, which is then oxidized to L-sorbose by a microorganism, typically Gluconobacter oxydans[7][8].

-

Second Step: L-sorbose is then converted to 2-keto-L-gulonic acid by a mixed culture of Ketogulonicigenium vulgare and a companion bacterium, such as Bacillus megaterium[8][9]. K. vulgare performs the bioconversion, while the companion strain provides essential growth factors[9].

Figure 2. The Two-Step Fermentation Process.

Table 3: Comparison of 2-Keto-L-Gulonic Acid Production Methods

| Parameter | Reichstein Process | Two-Step Fermentation | Reference(s) |

| Starting Material | D-Glucose | D-Glucose | [6][7] |

| Key Microorganism(s) | Acetobacter sp. | Gluconobacter oxydans, Ketogulonicigenium vulgare, Bacillus megaterium | [6][8][9] |

| Key Chemical Steps | Hydrogenation, Acetal protection, Oxidation, Hydrolysis | Hydrogenation, Lactonization | [6][7] |

| Yield from L-sorbose | High | >40 g/L, often exceeding 50 g/L | [10] |

| Environmental Impact | Higher (use of harsh chemicals) | Lower (biocatalytic) | [7] |

Experimental Protocols Overview

Detailed experimental protocols are often proprietary. However, the following sections provide a general overview of the methodologies for the production, purification, and analysis of 2-keto-L-gulonic acid based on published literature.

Microbial Production of 2-Keto-L-Gulonic Acid (Two-Step Fermentation)

Objective: To produce 2-keto-L-gulonic acid from L-sorbose using a mixed microbial culture.

General Procedure:

-

Inoculum Preparation: Prepare seed cultures of Ketogulonicigenium vulgare and a suitable companion strain (e.g., Bacillus megaterium) in an appropriate growth medium.

-

Fermentation Medium: A typical production medium contains L-sorbose as the carbon source, along with nitrogen sources (e.g., corn steep liquor, yeast extract), and mineral salts.

-

Fermentation Conditions: The fermentation is carried out in a bioreactor under controlled conditions of temperature (typically 28-32°C), pH (around 6.0-7.0), and aeration.

-

Monitoring: The concentration of 2-keto-L-gulonic acid and residual L-sorbose in the fermentation broth is monitored periodically using HPLC.

-

Harvesting: The fermentation is stopped when the maximum concentration of 2-keto-L-gulonic acid is reached.

Purification of 2-Keto-L-Gulonic Acid from Fermentation Broth

Objective: To isolate and purify 2-keto-L-gulonic acid from the fermentation broth.

General Procedure:

-

Cell Removal: The microbial cells are removed from the fermentation broth by centrifugation or filtration[11][12].

-

Decolorization: The cell-free broth is often treated with activated carbon to remove colored impurities.

-

Ion Exchange Chromatography: The clarified broth is passed through a cation exchange resin to remove metal ions, followed by an anion exchange resin to adsorb the acidic impurities, allowing the purified 2-keto-L-gulonic acid to be collected[11][12].

-

Concentration and Crystallization: The purified solution is concentrated under reduced pressure, and 2-keto-L-gulonic acid is crystallized by cooling and/or the addition of an anti-solvent (e.g., ethanol)[11][13].

-

Drying: The crystals are collected by filtration and dried under vacuum.

Figure 3. General Workflow for the Purification of 2-Keto-L-Gulonic Acid.

Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of 2-keto-L-gulonic acid in a sample.

General Chromatographic Conditions:

-

Column: Anion exchange column (e.g., Aminex HPX-87H) or an amino column (e.g., Shim-pack CLC-NH₂) are commonly used[14][15].

-

Mobile Phase: A dilute aqueous acid solution (e.g., 5 mM H₂SO₄) or a phosphate (B84403) buffer (e.g., 0.015 M ammonium (B1175870) dihydrogen phosphate, pH 4.1) is typically employed[14][15].

-

Detection: UV detection at 210 nm is a common method[15][16].

-

Quantification: A standard curve is generated using known concentrations of pure 2-keto-L-gulonic acid. The concentration in the sample is determined by comparing its peak area to the standard curve.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure of 2-keto-L-gulonic acid.

General Procedure:

-

Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H and ¹³C NMR spectra are analyzed to confirm the expected molecular structure.

Characterization by Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-keto-L-gulonic acid.

General Procedure:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic separation technique like liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used, where the molecule is observed as the [M-H]⁻ ion.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are determined, providing confirmation of the molecular weight and structural information[16].

Conclusion

2-Keto-L-gulonic acid is a molecule of significant industrial importance, primarily due to its role as a direct precursor to Vitamin C. A thorough understanding of its molecular structure, stereochemistry, and physicochemical properties is fundamental for its efficient production and purification. While the traditional Reichstein process laid the groundwork for its synthesis, modern biotechnological methods, particularly the two-step fermentation process, offer a more sustainable and economically viable alternative. The analytical techniques outlined in this guide are crucial for monitoring production processes and ensuring the purity of the final product, thereby supporting research and development in the pharmaceutical and biotechnology sectors.

References

- 1. CAS 526-98-7: 2-keto-L-Gulonic acid | CymitQuimica [cymitquimica.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 2-keto-L-Gulonic acid | C6H10O7 | CID 102424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Keto-L-gulonic Acid [drugfuture.com]

- 5. 2-Keto-L-gulonic acid, 95% (526-98-7) - 2-Keto-L-gulonic acid, 95% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 6. Reichstein process - Wikipedia [en.wikipedia.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. EP0278447A2 - Fermentation process for producing 2-keto-L-gulonic acid - Google Patents [patents.google.com]

- 11. US4990441A - Process for separating 2-keto-L-gulonic acid from a fermented medium - Google Patents [patents.google.com]

- 12. US5202476A - Purification of 2-keto-L-gulonic acid - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. Determination of 2-keto-L-gulonic and other ketoaldonic and aldonic acids produced by ketogenic bacterial fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

A Technical Guide to the Physical Properties of 2-keto-L-gulonic Acid Crystals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of 2-keto-L-gulonic acid crystals, a key intermediate in the synthesis of L-ascorbic acid (Vitamin C). This document details quantifiable physical characteristics, the experimental protocols used to determine these properties, and relevant biochemical pathways and analytical workflows.

Physicochemical Properties

2-keto-L-gulonic acid (2-KLG) is a white to beige crystalline powder. It is a keto aldonic acid that is moderately soluble in water.[1][2]

Table 1: General and Crystallographic Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₇ | [3] |

| Molecular Weight | 194.14 g/mol | [3] |

| Appearance | Beige or off-white crystalline powder | [4] |

| Melting Point | 171 °C (with slight decomposition) | [5] |

| 159-162 °C | [4] | |

| Crystal System (Monohydrate) | Orthorhombic | |

| Space Group (Monohydrate) | P2₁2₁2₁ | |

| Unit Cell Dimensions (Monohydrate) | a = 16.469 Å, b = 7.853 Å, c = 6.808 Å |

Table 2: Solubility Data

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 20 | 335.3 g/L | |

| Water | 3 | 19.8 g/100g H₂O | |

| Water | 20 | 25.1 g/100g H₂O | |

| Water | 35 | 31.2 g/100g H₂O |

Spectroscopic and Analytical Data

Spectroscopic techniques are crucial for the identification and characterization of 2-keto-L-gulonic acid.

Table 3: Spectroscopic Data

| Technique | Key Features and Observations |

| ¹H NMR | Spectral data is available in chemical databases, but detailed public assignments are limited. |

| ¹³C NMR | A spectrum is available in the Human Metabolome Database (HMDB0000208).[6] |

| FTIR | The spectrum shows characteristic peaks for O-H, C=O (ketone and carboxylic acid), and C-O functional groups.[7] |

| Mass Spectrometry | Molecular ion peaks corresponding to the molecular weight can be observed. |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physical properties of 2-keto-L-gulonic acid.

Melting Point Determination (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry is a precise method for determining the melting point and heat of fusion.

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: A small amount of the crystalline 2-keto-L-gulonic acid (typically 2-5 mg) is accurately weighed into an aluminum pan and hermetically sealed.

-

Method:

-

The sample is placed in the DSC cell alongside an empty reference pan.

-

The temperature is increased at a constant rate, typically 10 °C/min.

-

The heat flow to the sample is measured as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic melting transition.

-

X-ray Crystallography (for 2-keto-L-gulonic acid monohydrate)

Single-crystal X-ray diffraction is used to determine the precise three-dimensional arrangement of atoms in the crystal lattice.

-

Crystal Growth: Single crystals are grown by slow evaporation of a saturated aqueous solution of 2-keto-L-gulonic acid.

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is placed in a beam of monochromatic X-rays.

-

Diffraction data is collected using an area detector as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The collected diffraction intensities are used to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined to fit the experimental data.

-

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a standard method for determining the purity of 2-keto-L-gulonic acid and for monitoring its production in fermentation broths.

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column or an ion-exchange column is typically used.

-

Mobile Phase: An aqueous buffer, often with a small amount of acid (e.g., dilute sulfuric acid or phosphoric acid), is a common mobile phase.

-

Flow Rate: Typically around 0.5-1.0 mL/min.

-

Detection: UV detection at approximately 210 nm.

-

-

Sample Preparation:

-

A sample of the fermentation broth is centrifuged to remove cells and other solids.

-

The supernatant is filtered through a 0.45 µm filter.

-

The filtered sample may be diluted with the mobile phase to an appropriate concentration.

-

-